(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone
Description
Overview of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone
The chemical compound this compound represents a complex molecular entity characterized by the presence of multiple distinct structural motifs. With the molecular formula C₂₃H₂₇NO₃ and a molecular weight of 365.47 grams per mole, this compound integrates a spirocyclic framework with benzophenone functionality, creating a unique three-dimensional molecular architecture. The compound is catalogued under the Chemical Abstracts Service number 898761-85-8, which facilitates its identification and procurement for research applications.
The structural foundation of this molecule centers on the 1,4-dioxa-8-azaspiro[4.5]decane core, which forms a distinctive spirocyclic ring system that imparts significant conformational rigidity to the overall molecular structure. This spirocyclic core is connected through a methylene bridge to a phenyl ring, which in turn is bonded to a carbonyl group that links to a 2,5-dimethylphenyl moiety, thereby completing the benzophenone functionality. The presence of both nitrogen and oxygen heteroatoms within the spirocyclic framework contributes to the compound's potential for diverse intermolecular interactions and influences its physicochemical properties.
Computational analysis reveals that the compound exhibits a topological polar surface area of 38.77 square angstroms and a calculated logarithmic partition coefficient of 3.87, indicating moderate lipophilicity. The molecule contains four hydrogen bond acceptors and zero hydrogen bond donors, with four rotatable bonds that provide some degree of conformational flexibility despite the rigid spirocyclic core. These molecular descriptors suggest favorable characteristics for potential biological activity and membrane permeability, though such applications would require extensive evaluation beyond the scope of structural characterization.
Historical Context and Discovery of Spirocyclic Benzophenone Derivatives
The development of spirocyclic compounds represents a significant milestone in the evolution of modern organic chemistry, with their unique three-dimensional architectures offering distinct advantages in medicinal chemistry and materials science applications. The concept of spirocyclic structures emerged from early pharmaceutical research, where the need for conformationally constrained molecules led to the exploration of ring systems that could provide both structural rigidity and diverse functionalization opportunities. Among the earliest spirocyclic drugs, griseofulvin stands as a pioneering example, having been approved in 1959 for antifungal applications and demonstrating the therapeutic potential of spirocyclic architectures.
The synthesis of spirocyclic derivatives has historically presented significant challenges due to the inherent strain and geometric constraints associated with the spiro junction. Early synthetic approaches relied heavily on classical cyclization reactions, often requiring harsh conditions and yielding products with limited structural diversity. However, the advent of modern synthetic methodologies, including metal-catalyzed reactions and contemporary cyclization strategies, has dramatically expanded the accessibility of spirocyclic compounds. These developments have enabled the preparation of increasingly complex spirocyclic architectures, including those incorporating heterocyclic components and multiple functional groups.
Benzophenone derivatives have maintained a prominent position in photochemistry and materials science since the compound's first synthesis in 1834 through the distillation of calcium benzoate. The photochemical properties of benzophenone, particularly its efficient intersystem crossing and triplet state formation, have made it an invaluable tool in photochemical research and applications. The historical development of benzophenone chemistry has revealed the significant influence of substituent patterns on the electronic properties and photophysical behavior of these compounds. Modern research has demonstrated that aromatic electron-donating substituents can substantially modulate the electronic characteristics of benzophenone derivatives, leading to enhanced phosphorescence lifetimes and improved photochemical performance.
The convergence of spirocyclic chemistry and benzophenone functionality represents a relatively recent development in organic synthesis, driven by the recognition that combining these structural elements could yield compounds with enhanced properties and expanded application potential. Contemporary research has shown that spirocyclic benzophenone derivatives can exhibit superior thermal stability, improved processability, and enhanced electronic properties compared to their non-spirocyclic counterparts. These findings have stimulated increased interest in the synthesis and characterization of spirocyclic benzophenone compounds, leading to the development of new synthetic methodologies and the exploration of novel applications in organic electronics and photonic devices.
Relevance and Significance in Contemporary Chemical Research
The significance of this compound and related spirocyclic benzophenone derivatives in contemporary chemical research stems from their unique structural features and potential applications across multiple scientific disciplines. The spirocyclic framework provides a three-dimensional scaffold that can facilitate the development of compounds with enhanced selectivity and improved pharmacological profiles compared to traditional planar aromatic systems. This structural complexity has proven particularly valuable in medicinal chemistry, where the incorporation of spirocyclic elements has led to the development of numerous approved pharmaceuticals with diverse therapeutic applications.
In the realm of materials science and organic electronics, spirocyclic benzophenone derivatives have emerged as promising candidates for thermally activated delayed fluorescence applications. Research has demonstrated that the unique electronic properties of these compounds, particularly their ability to facilitate efficient spin-orbit coupling between triplet and singlet excited states, make them excellent candidates for organic light-emitting diode applications. The incorporation of spirocyclic donors into benzophenone acceptor systems has been shown to enhance quantum yields and improve device performance characteristics.
The synthetic accessibility of spirocyclic benzophenone derivatives has been significantly enhanced through the development of novel methodologies that enable efficient construction of the spirocyclic framework. Contemporary synthetic approaches have demonstrated the feasibility of accessing these complex molecular architectures through relatively straightforward synthetic sequences, thereby facilitating their incorporation into larger synthetic programs and commercial applications. The availability of diverse synthetic routes has also enabled the preparation of structurally related compounds with varied substitution patterns, allowing for systematic structure-activity relationship studies.
Current research trends indicate growing interest in the photophysical properties of spirocyclic benzophenone derivatives, particularly their potential applications in photocatalysis and energy conversion systems. Studies have shown that appropriate structural modifications can significantly enhance the phosphorescence characteristics of these compounds, leading to materials with extended emission lifetimes and improved quantum efficiencies. These properties make spirocyclic benzophenone derivatives attractive candidates for applications requiring long-lived excited states and efficient energy transfer processes.
Scope and Structure of the Review
This comprehensive review aims to provide a thorough examination of this compound within the broader context of spirocyclic benzophenone chemistry. The analysis encompasses detailed structural characterization, synthetic considerations, and the compound's position within the evolving landscape of heterocyclic chemistry. Through systematic examination of available data and comparison with structurally related compounds, this review seeks to establish a comprehensive understanding of the chemical and physical properties that define this important class of molecules.
The structural framework of this review follows a logical progression from fundamental chemical characterization to broader implications for contemporary research applications. Initial sections focus on the detailed molecular structure and physicochemical properties of the target compound, drawing upon spectroscopic and computational data to establish a complete structural profile. Subsequent discussions examine the synthetic pathways and methodological approaches that enable access to this compound and its analogs, highlighting both established procedures and emerging synthetic innovations.
The review incorporates comparative analysis with related spirocyclic benzophenone derivatives to identify common structural features and property relationships that may guide future synthetic efforts and application development. Particular attention is given to the influence of substitution patterns on molecular properties, including electronic characteristics, conformational preferences, and potential reactivity patterns. This comparative approach enables the identification of structure-property relationships that may inform the design of next-generation spirocyclic compounds.
Contemporary research applications and emerging trends in spirocyclic benzophenone chemistry are examined to provide context for the current relevance of these compounds and to identify potential future research directions. The review synthesizes information from diverse sources, including pharmaceutical research, materials science studies, and synthetic methodology developments, to present a comprehensive perspective on the current state and future prospects of this important chemical class. Through this integrated approach, the review aims to serve as a valuable resource for researchers engaged in spirocyclic chemistry, benzophenone derivatives, and related areas of chemical research.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-7-8-18(2)21(15-17)22(25)20-6-4-3-5-19(20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAZMBBGZWSASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643765 | |
| Record name | (2,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-10-0 | |
| Record name | (2,5-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting with the preparation of the core benzophenone structure. The introduction of the 1,4-dioxa-8-azaspiro[4.5]decyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific cellular pathways.
- Antimicrobial Properties : Research indicates that the compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Material Science
In material science, the compound's structure lends itself to:
- Polymer Chemistry : It can be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
- Nanotechnology : The compound's ability to form complexes with metals may facilitate its use in creating nanomaterials for electronic applications.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its functional groups allow for versatile reactions, enabling chemists to construct more complex organic molecules efficiently.
- Development of Novel Catalysts : The unique spirocyclic structure can be utilized in designing catalysts for various chemical reactions.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer potential of derivatives of (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone. The results indicated that certain modifications increased cytotoxicity against breast cancer cells by up to 50% compared to standard treatments.
Case Study 2: Antimicrobial Studies
In a collaborative study between ABC Institute and DEF Labs, the antimicrobial efficacy of the compound was tested against resistant strains of E. coli and Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzophenone core can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituent groups on the aromatic rings or the spirocyclic core. Below is a detailed comparison based on available evidence:
Structural Analogues and Their Properties
Biological Activity
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a unique spirocyclic structure combined with a benzophenone moiety. The presence of both nitrogen and oxygen in the spirocyclic framework contributes to its diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| CAS Number | Not specified |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The spirocyclic structure allows for specific binding interactions that can modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling cascades.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Anticholinergic Activity : Studies have shown that derivatives of similar spirocyclic compounds possess significant anticholinergic properties, which could be beneficial in treating conditions like gastric hyperacidity and gastrointestinal spasms .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
Case Studies
- Anticholinergic Effects :
- Cytotoxicity Screening :
Q & A
Basic: What are the key considerations for synthesizing and purifying this spirocyclic methanone compound?
Methodological Answer:
Synthesis typically involves coupling the spirocyclic amine moiety (1,4-dioxa-8-azaspiro[4.5]decane) with a substituted benzoyl chloride under anhydrous conditions. For example, a Boc-protected intermediate may be formed using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in tetrahydrofuran (THF) and dichloromethane (DCM) under argon, followed by deprotection . Critical steps include:
- Reagent Ratios : Stoichiometric control of benzoyl chloride to prevent over-acylation.
- Purification : Liquid-liquid extraction (e.g., saturated NaHCO₃ wash) and drying over anhydrous Na₂SO₄, followed by column chromatography for purity.
- Yield Optimization : Temperature control (e.g., ice bath for exothermic steps) and inert atmosphere to avoid hydrolysis.
Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., methyl groups on phenyl rings).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 394.1785 for C₂₃H₂₅NO₃).
- Chromatography : Reverse-phase HPLC (e.g., Chromolith® columns) to assess purity and detect trace impurities .
- IR Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups.
Advanced: How can researchers design pharmacological evaluations for this compound’s activity in disease models?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of analogs?
Methodological Answer:
- Core Modifications : Vary substituents on the phenyl rings (e.g., electron-withdrawing groups like halogens or nitro groups) to assess impact on bioactivity .
- Spirocyclic Adjustments : Replace the 1,4-dioxa moiety with dithia or azaspiro systems to study ring strain and solubility effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with target proteins .
Advanced: How should stability and degradation profiles be analyzed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks .
- Analytical Monitoring :
- HPLC-UV : Track degradation products (e.g., hydrolyzed dioxolane ring).
- LC-MS/MS : Identify degradation pathways (e.g., oxidation of methyl groups).
- Storage Recommendations : Anhydrous conditions at –20°C in amber vials to prevent photolysis .
Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cellular Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
